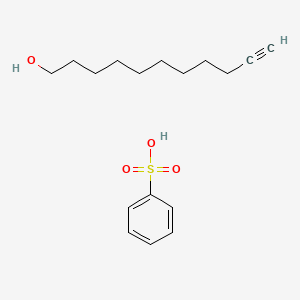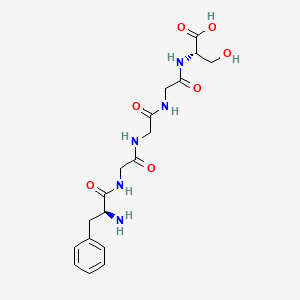
L-Phenylalanylglycylglycylglycyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanylglycylglycylglycyl-L-serine is a synthetic peptide composed of the amino acids phenylalanine, glycine, and serine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The presence of phenylalanine and serine in the peptide sequence suggests that it may have unique biochemical properties and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, glycine, glycine, and L-phenylalanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.
化学反応の分析
Types of Reactions: L-Phenylalanylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation: Oxidation of the phenylalanine side chain can lead to the formation of quinones.
Substitution: The serine hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions involving the serine hydroxyl group.
Major Products:
Hydrolysis: Results in the release of L-phenylalanine, glycine, and L-serine.
Oxidation: Can produce quinones and other oxidized derivatives of phenylalanine.
Substitution: Leads to modified peptides with new functional groups attached to the serine residue.
科学的研究の応用
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of L-Phenylalanylglycylglycylglycyl-L-serine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The phenylalanine residue may interact with aromatic amino acid receptors, while the serine residue could participate in phosphorylation and other post-translational modifications. These interactions can influence cellular signaling pathways and biochemical processes.
類似化合物との比較
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
L-Serine: A non-essential amino acid important for protein synthesis and central nervous system function.
Glycylglycylglycyl: A tripeptide composed of three glycine residues, often used as a model peptide in research.
Uniqueness: L-Phenylalanylglycylglycylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties. The presence of multiple glycine residues provides flexibility to the peptide chain, while the phenylalanine and serine residues offer specific functional interactions.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
629646-42-0 |
|---|---|
分子式 |
C18H25N5O7 |
分子量 |
423.4 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H25N5O7/c19-12(6-11-4-2-1-3-5-11)17(28)22-8-15(26)20-7-14(25)21-9-16(27)23-13(10-24)18(29)30/h1-5,12-13,24H,6-10,19H2,(H,20,26)(H,21,25)(H,22,28)(H,23,27)(H,29,30)/t12-,13-/m0/s1 |
InChIキー |
DWFLAJMIAKDVMH-STQMWFEESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


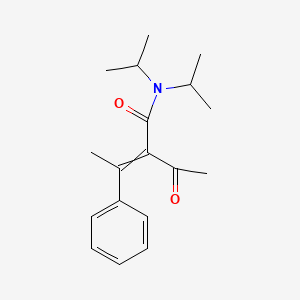
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
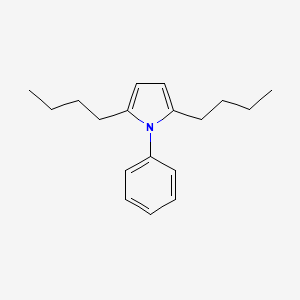
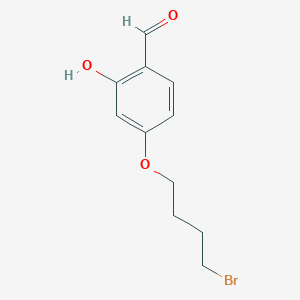

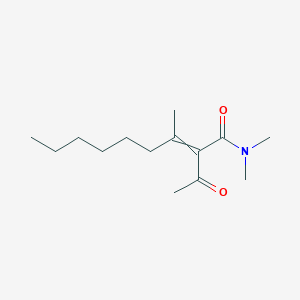
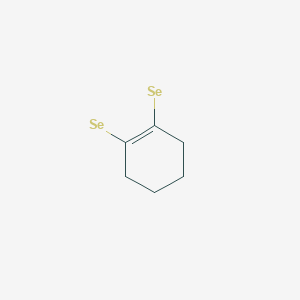
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

